2-[(8R)-8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide;hydrochloride
Overview
Description
MK-3207 Hydrochloride is a potent and orally bioavailable antagonist of the calcitonin gene-related peptide receptor. It has shown significant efficacy in blocking the calcitonin gene-related peptide receptor, making it a promising candidate for the treatment of migraine and other related disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MK-3207 Hydrochloride involves the incorporation of polar functionality into a series of highly potent calcitonin gene-related peptide receptor antagonists. This strategy improves pharmacokinetics by enhancing solubility at acidic pH and increasing oral bioavailability . The synthetic route typically involves the following steps:
- Formation of the core structure through a series of condensation and cyclization reactions.
- Introduction of the 3,5-difluorophenyl group.
- Final steps involve the formation of the hydrochloride salt to enhance stability and solubility .
Industrial Production Methods
Industrial production of MK-3207 Hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, ensuring that the final product meets stringent quality control standards .
Chemical Reactions Analysis
Types of Reactions
MK-3207 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly involving the difluorophenyl group, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of MK-3207 Hydrochloride, which may have altered pharmacokinetic properties .
Scientific Research Applications
MK-3207 Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying receptor-ligand interactions.
Biology: Investigated for its role in modulating biological pathways involving the calcitonin gene-related peptide receptor.
Medicine: Primarily researched for its potential in treating migraine and other neurovascular disorders.
Industry: Utilized in the development of new therapeutic agents targeting the calcitonin gene-related peptide receptor
Mechanism of Action
MK-3207 Hydrochloride exerts its effects by binding to the calcitonin gene-related peptide receptor and inhibiting its activation. This interaction prevents the receptor from mediating its biological effects, which include vasodilation and pain transmission. The compound’s high selectivity for the calcitonin gene-related peptide receptor over other receptors ensures its efficacy and reduces potential side effects .
Comparison with Similar Compounds
Similar Compounds
Rimegepant: Another calcitonin gene-related peptide receptor antagonist with similar efficacy but different pharmacokinetic properties.
Ubrogepant: Used for acute migraine treatment, with a different binding profile compared to MK-3207 Hydrochloride.
Uniqueness
MK-3207 Hydrochloride stands out due to its high oral bioavailability and potent receptor antagonism. Its unique chemical structure allows for better solubility and stability, making it a valuable compound for therapeutic applications .
Properties
IUPAC Name |
2-[(8R)-8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29F2N5O3.ClH/c32-21-10-19(11-22(33)13-21)25-16-35-31(7-1-2-8-31)29(41)38(25)17-26(39)36-23-6-5-18-14-30(15-20(18)12-23)24-4-3-9-34-27(24)37-28(30)40;/h3-6,9-13,25,35H,1-2,7-8,14-17H2,(H,36,39)(H,34,37,40);1H/t25-,30+;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKNXYACOMQRBX-KZCKSIIFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=O)N(C(CN2)C3=CC(=CC(=C3)F)F)CC(=O)NC4=CC5=C(CC6(C5)C7=C(NC6=O)N=CC=C7)C=C4.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(C1)C(=O)N([C@@H](CN2)C3=CC(=CC(=C3)F)F)CC(=O)NC4=CC5=C(C[C@@]6(C5)C7=C(NC6=O)N=CC=C7)C=C4.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30ClF2N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678821 | |
Record name | 2-[(8R)-8-(3,5-Difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxo-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl]acetamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957116-20-0 | |
Record name | 2-[(8R)-8-(3,5-Difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxo-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl]acetamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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